mogroside II A1 mogroside II A1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13643215
InChI: InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
SMILES: CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Molecular Formula: C42H72O14
Molecular Weight: 801.0 g/mol

mogroside II A1

CAS No.:

Cat. No.: VC13643215

Molecular Formula: C42H72O14

Molecular Weight: 801.0 g/mol

* For research use only. Not for human or veterinary use.

mogroside II A1 -

Specification

Molecular Formula C42H72O14
Molecular Weight 801.0 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C42H72O14/c1-20(21-15-16-40(6)26-12-10-22-23(11-13-27(44)38(22,2)3)42(26,8)28(45)17-41(21,40)7)9-14-29(39(4,5)52)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1
Standard InChI Key NWPTUAQJIALPLJ-NCHDIWMLSA-N
Isomeric SMILES C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O)C)O)C)C
SMILES CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C
Canonical SMILES CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)O)C)O)C)C

Introduction

Chemical Identity and Structural Features

Mogroside II A1 (CAS: 88901-44-4) is a disaccharide derivative of mogrol, with the molecular formula C₄₂H₇₂O₁₄ and a molecular weight of 801.0 g/mol . Its structure consists of mogrol (a tetracyclic triterpene) glycosylated at the C-24 position by a 6-O-β-D-glucopyranosyl-β-D-glucopyranosyl group . Key physicochemical properties include:

PropertyValueSource
Boiling Point917.3 ± 65.0 °C (predicted)
Density1.33 ± 0.1 g/cm³ (predicted)
Solubility95 mg/mL in DMSO
pKa12.88 ± 0.70 (predicted)

The compound exists as a white to off-white solid and is commercially available from suppliers such as Chengdu Biopurify Phytochemicals and Wuhan ChemFaces Biochemical Co., Ltd. .

Biosynthesis and Metabolic Pathways

Mogroside II A1 is an intermediate in the stepwise glycosylation of mogrol in S. grosvenorii. During fruit maturation, glycosyltransferases sequentially add glucose units to mogrol, forming mogrosides with increasing sweetness . Key steps include:

  • Initial Glycosylation: Mogrol is glycosylated to form mogroside II E and II A1.

  • Post-Ripening Modifications: Under controlled conditions (e.g., 35°C for 2 weeks), mogroside II A1 is further glycosylated to produce mogroside V (4–6 glucose units), which is 250–425 times sweeter than sucrose .

Table 1: Mogroside Content During Post-Ripening at 35°C

MogrosideInitial Content (μg/g)Post-Ripening Content (μg/g)Change
Mogroside II A17.44 ± 0.715.68 ± 0.26-23.6%
Mogroside V2,959.34 ± 222.723,593.92 ± 191.57+80%
Siamenoside I200.99 ± 8.72255.52 ± 5.92+27.1%

The enzyme UGT94-289-3 catalyzes the conversion of mogroside II A1 into higher glycosides, highlighting its biotechnological potential for industrial sweetener production .

Pharmacological Activities

Antioxidant Effects

Mogroside II A1 exhibits radical-scavenging activity, particularly against hydroxyl (- OH) and superoxide anions (O₂- ⁻). In vitro studies demonstrate its ability to reduce oxidative stress in hepatic tissues, with an EC₅₀ of 16.52 mg/mL for superoxide anion scavenging .

Antidiabetic Properties

In type 2 diabetic (T2DM) rats, mogroside II A1 metabolites (e.g., mogroside III and mogrol) enhance insulin sensitivity via the PI3K/Akt pathway, upregulating GLUT2 and glycogen synthase . It reduces fasting blood glucose by 30–40% at doses of 150 mg/kg .

Anti-Inflammatory and Hepatoprotective Roles

Mogroside II A1 attenuates carbon tetrachloride-induced liver injury in mice, lowering serum ALT and AST levels by 45% and 38%, respectively . Its anti-inflammatory activity is linked to inhibition of NF-κB and AMPK pathways .

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase

  • Mobile Phase: Acetonitrile/water gradient

  • Detection: UV at 210 nm .

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Ionization Mode: Electrospray ionization (ESI)

  • Key Ions: m/z 845.49 [M-H]⁻ for mogroside II A1 .

Table 2: LC-MS/MS Fragmentation Profile of Mogroside II A1

Fragment Ion (m/z)Relative Abundance (%)
799.48100
637.4385
475.3745

Industrial and Therapeutic Applications

Food Industry

As a non-caloric sweetener, mogroside II A1 is used in sugar-free beverages and functional foods. Its synergy with other mogrosides enhances sweetness profiles .

Pharmaceuticals

  • Antidiabetic Formulations: Combined with metformin in preclinical models .

  • Hepatoprotective Supplements: Marketed in Asia for liver health .

Cosmetics

Incorporated into skincare products for its antioxidant and anti-aging properties .

Future Perspectives

  • Biotechnological Production: Heterologous expression of UGT94-289-3 in microbial systems could enable large-scale synthesis .

  • Clinical Trials: Rigorous human studies are needed to validate efficacy in diabetes and cancer.

  • Stability Optimization: Microencapsulation techniques may improve shelf-life in food products .

Mogroside II A1 exemplifies the convergence of traditional medicine and modern science, offering multifaceted benefits warranting further exploration.

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